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Compound of Interest

Compound Name:
4-Chlorothiazole-5-

carboxaldehyde

CAS No.: 104146-17-0

Cat. No.: B008441 Get Quote

Executive Summary
4-Chlorothiazole-5-carboxaldehyde (CAS: 104146-17-0) is a critical heterocyclic building

block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and

agrochemicals.[1][2][3][4][5] As a 5-membered heterocycle with both an electrophilic aldehyde

and a potentially displaceable chlorine atom, it serves as a versatile "linchpin" intermediate. Its

structural utility lies in the orthogonal reactivity of its functional groups: the aldehyde allows for

chain extension (e.g., via Knoevenagel condensation or reductive amination), while the chlorine

at the 4-position offers a site for nucleophilic aromatic substitution (

), albeit requiring specific activation.

Chemical Identification & Nomenclature

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b008441?utm_src=pdf-interest
https://www.benchchem.com/product/b008441?utm_src=pdf-body
https://www.benchchem.com/product/b1585635
https://www.bldpharm.com/products/92972-48-0.html
https://buildingblock.bocsci.com/products/carbonyl-compounds-3224.html?opl=1&page=1051
https://www.guidechem.com/encyclopedia/2-4-thiazolidinedione-dic10198.html
https://pubchemlite.lcsb.uni.lu/e/compound/14501317
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details

IUPAC Name 4-Chloro-1,3-thiazole-5-carbaldehyde

Common Synonyms
4-Chlorothiazole-5-carbaldehyde; 5-Formyl-4-

chlorothiazole

CAS Registry Number 104146-17-0

Molecular Formula

Molecular Weight 147.58 g/mol

SMILES C(=O)c1c(Cl)ncs1

InChI Key GJTWEAFBOIYNLZ-UHFFFAOYSA-N

Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from

validated structural analogs (e.g., 2,4-dichlorothiazole-5-carbaldehyde) where direct

experimental data is proprietary.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description Experimental Context

Physical State Low-melting solid or viscous oil

Often isolated as a semi-solid

that liquefies upon slight

warming. Highly dependent on

purity.

Melting Point 40–50 °C (Estimated)

Analogous 4-methyl derivative

melts at 74–78 °C; the chloro-

substituent typically lowers

lattice energy relative to

methyl.

Boiling Point
~254 °C (Predicted at 760

mmHg)

High boiling point suggests

vacuum distillation is required

for purification (e.g., 100–110

°C at 0.5 mmHg).

Density 1.541 g/cm³ (Predicted)

Higher density than water due

to the sulfur and chlorine

atoms.

Solubility DMSO, DMF, DCM, Methanol

High solubility in polar aprotic

solvents. Sparingly soluble in

water; hydrolytically unstable in

hot aqueous acid.

LogP ~1.10 (Estimated)

Moderate lipophilicity, suitable

for cell-permeable drug

scaffolds.

Stability Air and Light Sensitive

Critical: Aldehyde is prone to

oxidation to the carboxylic

acid. Store under inert gas

(Argon/Nitrogen) at 2–8 °C.

Synthetic Routes & Manufacturing
The synthesis of 4-chlorothiazole-5-carboxaldehyde is non-trivial due to the deactivating

nature of the chlorine atom. The industrial standard for this class of compounds typically
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employs the Vilsmeier-Haack Formylation.

The Vilsmeier-Haack Approach
The most robust route involves the formylation of a thiazole precursor. While 2,4-

thiazolidinedione is used to make the 2,4-dichloro analog, the 4-chloro variant (with a hydrogen

at C2) requires specific precursors or reductive dechlorination.

Core Mechanism:

Reagent Formation: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion).

Electrophilic Attack: The thiazole ring, activated by the nitrogen lone pair, attacks the iminium

species.

Hydrolysis: The intermediate imine is hydrolyzed to release the aldehyde.[6]

Synthetic Workflow Diagram
The following diagram illustrates the Vilsmeier-Haack pathway and the parallel route often used

for the 2,4-dichloro analog, which is a common commercial precursor that can be selectively

reduced.

Alternative Industrial Route

Precursor:
4-Chlorothiazole

(or 2,4-Thiazolidinedione)
Intermediate:

Chloroiminium Salt

 Electrophilic Aromatic
Substitution (100-120°C)

Vilsmeier Reagent
(DMF + POCl3)

 Generates Electrophile
Hydrolysis
(Ice/Water)

 Quench

Target:
4-Chlorothiazole-
5-carboxaldehyde

 Isolation

2,4-Dichlorothiazole-
5-carboxaldehyde

Selective Dechlorination
(Zn/AcOH or Pd/C)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
https://www.benchchem.com/product/b008441?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthesis of 4-chlorothiazole-5-carboxaldehyde via Vilsmeier-Haack formylation

and alternative reductive dechlorination.

Reactivity Profile & Medicinal Chemistry
Applications
The chemical utility of 4-chlorothiazole-5-carboxaldehyde stems from its "push-pull"

electronic structure. The electron-withdrawing aldehyde at C5 and the electronegative chlorine

at C4 create distinct reactive sites.

Key Reaction Classes[3][4][7]
C5-Aldehyde Condensations:

Knoevenagel Condensation: Reacts with active methylene compounds (e.g.,

malononitrile) to form vinyl thiazoles.

Reductive Amination: Reacts with primary/secondary amines (

conditions) to form amine-linked scaffolds, common in kinase inhibitors.

C4-Chlorine Substitution (

):

The C4 position is activated for nucleophilic attack by the adjacent nitrogen and the

electron-withdrawing formyl group.

Nucleophiles: Thiols, alkoxides, and amines can displace the chlorine, though elevated

temperatures or catalysis may be required compared to the more reactive C2 position.

C2-Proton Lithiation:

The C2 proton is acidic. Treatment with bases (e.g., LDA, n-BuLi) allows for lithiation and

subsequent functionalization at the C2 position, enabling tri-substituted thiazole libraries.

Reactivity Map
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Caption: Divergent reactivity profile of the 4-chlorothiazole-5-carboxaldehyde scaffold.

Analytical Characterization
For quality control (QC) and structural validation, the following spectral signatures are

diagnostic.

Nuclear Magnetic Resonance (NMR)[9]
NMR (400 MHz,

):

9.9–10.0 ppm (s, 1H): Characteristic aldehyde proton.

9.1–9.2 ppm (s, 1H): The C2-proton. This signal is significantly deshielded due to the
adjacent nitrogen and sulfur atoms.

Note: Absence of other signals confirms purity (no alkyl impurities).

NMR:

Expect signals at ~180 ppm (C=O), ~155 ppm (C2), and ~140-150 ppm (C4/C5).

Mass Spectrometry (MS)
Ionization: ESI+
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Molecular Ion:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (148/150) confirms the presence of

a single chlorine atom.

Handling, Safety, & Storage
GHS Classification:

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause

respiratory irritation (H335).

Storage Protocol:

Temperature: 2–8 °C (Refrigerate).

Atmosphere: Store under Argon or Nitrogen. The aldehyde is prone to autoxidation.

Container: Amber glass to prevent photodegradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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